2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
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Overview
Description
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the reaction of 6-methyl-1H-1,3-benzodiazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(1H-benzimidazol-2-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Uniqueness
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of the 6-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in certain applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(6-methylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
WHDLPRXNUHRDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2CC(=O)O |
Origin of Product |
United States |
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